molecular formula C10H8F2O2 B2394495 (E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid CAS No. 1240259-30-6

(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid

Cat. No. B2394495
CAS RN: 1240259-30-6
M. Wt: 198.169
InChI Key: DVDVJUNZQKLVDE-ZZXKWVIFSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones by a Selectfluor-triggered multi-component reaction have been reported .

properties

IUPAC Name

(E)-3-[4-(difluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDVJUNZQKLVDE-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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